(2,4-diaminopteridin-6-yl)methanol Hydrobromide
Overview
Description
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide is a chemical compound with the molecular formula C₇H₉BrN₆O and a molecular weight of 273.09 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide typically involves the reaction of 2,4-diaminopteridine with formaldehyde in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.
Purification: The product is purified using recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Pteridine derivatives with different oxidation states.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
(2,4-Diaminopteridin-6-yl)methanol Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or interacting with cofactors, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Diaminopteridine): A precursor in the synthesis of (2,4-Diaminopteridin-6-yl)methanol Hydrobromide.
(6-Hydroxymethylpteridine): Another pteridine derivative with similar structural features.
Uniqueness
Structural Features: The presence of both amino and hydroxymethyl groups in this compound makes it unique compared to other pteridine derivatives.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Properties
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVATFASXGJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973541 | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-91-0, 57963-59-4 | |
Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrobromide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76145-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6-hydroxymethylpteridinehydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57963-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-diaminopteridin-6-yl)methanol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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